molecular formula C10H15N3O B2740512 1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile CAS No. 2249688-41-1

1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile

Cat. No. B2740512
CAS RN: 2249688-41-1
M. Wt: 193.25
InChI Key: QYIZLEAAMHXZAJ-UHFFFAOYSA-N
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Description

1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile, also known as DMABN, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. DMABN belongs to the class of azetidine-containing compounds that exhibit diverse biological activities, including anticancer, antimicrobial, and antiviral properties.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The anions of acetonitriles have been shown to cleave the aziridine ring at the tertiary C-atom, leading to the production of 4-(benzoylamino)-3,3-dimethylbutyronitriles and 2-(benzoylimino)pyrrolidine, demonstrating an abnormal ring opening in these reactions (Assithianakis & Stamm, 1987).
  • Cycloadditions of 1,3-di-t-butylallene-1,3-dicarbonitrile to azomethines or an acyclic amidine can yield 2-alkylidene azetidines and 1-pyrrolines through the cleavage of the 3-membered ring, highlighting the formation of different heterocycles from electron-deficient allenes (Schaumann & Mrotzek, 1979).
  • β-Azolylenamines reacted with sulfonyl azides to furnish 1H-4-(azol-5-yl)-1,2,3-triazoles, demonstrating the efficiency of this method for synthesizing N-unsubstituted 1,2,3-triazoles. This reaction also produced a variety of compounds, including enamines with tosyl azide, resulting in (E)-1-dimethylamino-2-tosylaminoethenes and N,N-dimethyl-N′-tosylformamidine (Efimov et al., 2014).
  • Transformations of specific enoyl azetidines into pyrimidine, pyrazole, and isoxazole derivatives have been achieved through reactions with amidines and potassium cyanide. These reactions highlight the versatility of these compounds in generating diverse heterocyclic systems (Bratušek et al., 2003).

properties

IUPAC Name

1-[(E)-4-(dimethylamino)but-2-enoyl]azetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12(2)5-3-4-10(14)13-7-9(6-11)8-13/h3-4,9H,5,7-8H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIZLEAAMHXZAJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile

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